METHYL 3-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-({[4-(4-methoxyphenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, linked to a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(4-methoxyphenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions.
Coupling with thiophene carboxylate: The piperazine derivative is then coupled with a thiophene carboxylate ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(4-methoxyphenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-({[4-(4-methoxyphenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its piperazine moiety which is common in many pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(4-methoxyphenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene moiety may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[4-(4-chlorophenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate
- Methyl 3-({[4-(4-fluorophenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({[4-(4-methoxyphenyl)piperazino]carbonyl}amino)-2-thiophenecarboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its chloro- and fluoro-substituted analogs, potentially leading to different biological activities and synthetic applications.
Properties
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-14-5-3-13(4-6-14)20-8-10-21(11-9-20)18(23)19-15-7-12-26-16(15)17(22)25-2/h3-7,12H,8-11H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXRQTISWRBTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(SC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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